
Atenolol beta-D-Glucuronide
Vue d'ensemble
Description
Atenolol beta-D-Glucuronide is a glucuronide conjugate of atenolol, a beta-1 selective adrenergic receptor antagonist. Atenolol is commonly used in the management of hypertension, angina pectoris, and other cardiovascular conditions. The glucuronide conjugate is formed through the process of glucuronidation, which is a major phase II metabolic pathway in the body. This conjugation enhances the solubility of atenolol, facilitating its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atenolol beta-D-Glucuronide involves the conjugation of atenolol with glucuronic acid. The reaction typically occurs in the liver, catalyzed by the enzyme UDP-glucuronosyltransferase. In vitro synthesis can be achieved by reacting atenolol with activated glucuronic acid derivatives under mild conditions. The reaction is usually carried out in an aqueous medium at a pH of around 7.4, with the presence of a suitable catalyst to facilitate the conjugation.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using recombinant UDP-glucuronosyltransferase. The process is optimized to ensure high yield and purity of the product. The reaction mixture is subjected to purification steps such as chromatography to isolate the glucuronide conjugate from unreacted atenolol and other by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Atenolol beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved by beta-glucuronidase enzymes, releasing the parent compound, atenolol. Additionally, the compound can participate in phase II metabolic reactions, forming further conjugates with sulfate or glutathione.
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-glucuronidase enzymes, typically occurring in the liver and intestines.
Conjugation: Involves UDP-glucuronic acid as the glucuronide donor, catalyzed by UDP-glucuronosyltransferase.
Major Products Formed
The major product formed from the hydrolysis of this compound is atenolol. Further conjugation reactions can lead to the formation of sulfate or glutathione conjugates.
Applications De Recherche Scientifique
Environmental Impact
1. Ecotoxicology
Atenolol has been detected in aquatic environments due to its widespread use and limited human metabolism. Studies have shown that β-blockers can impact aquatic life by interfering with physiological processes regulated by β-adrenergic receptors . Atenolol beta-D-glucuronide's environmental persistence raises concerns regarding its potential ecological effects.
2. Risk Assessment
The initial predicted environmental concentration of atenolol in surface waters has been reported to exceed safe limits, indicating a need for further risk assessments concerning its metabolites like this compound . This highlights the importance of monitoring pharmaceutical residues in the environment.
Clinical Case Studies
1. Overdose Management
A notable case involved a patient who ingested a massive dose of atenolol (1 g) and presented with severe hypotension and metabolic acidosis. The management included intravenous administration of calcium chloride, which improved hemodynamic parameters . While this case primarily discusses atenolol, it underscores the importance of understanding its metabolites in overdose situations.
2. Pharmacokinetic Studies
Pharmacokinetic evaluations have shown variations in drug metabolism among individuals, which could be influenced by the formation of metabolites such as this compound. These studies are crucial for optimizing dosing regimens and minimizing adverse effects .
Summary Table: Key Applications of this compound
Application Area | Description |
---|---|
Cardiovascular Treatment | Used as part of the therapeutic profile for managing hypertension and angina via atenolol effects |
Metabolic Effects | Potential influence on glucose levels; requires further research on glucuronide's role |
Environmental Impact | Detected in aquatic systems; poses risks to wildlife; highlights need for environmental monitoring |
Clinical Case Studies | Relevant in overdose management; impacts pharmacokinetics and therapeutic outcomes |
Mécanisme D'action
Atenolol beta-D-Glucuronide exerts its effects through the parent compound, atenolol. Atenolol is a cardioselective beta-blocker that selectively binds to beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines, leading to a decrease in heart rate and myocardial contractility. The glucuronide conjugate itself does not have significant pharmacological activity but serves as a means to enhance the excretion of atenolol from the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metoprololbeta-D-Glucuronide: Another beta-1 selective adrenergic receptor antagonist glucuronide conjugate.
Propranololbeta-D-Glucuronide: A non-selective beta-blocker glucuronide conjugate.
Bisoprololbeta-D-Glucuronide: A beta-1 selective adrenergic receptor antagonist glucuronide conjugate.
Uniqueness
Atenolol beta-D-Glucuronide is unique in its selective action on beta-1 adrenergic receptors, which makes it preferable for patients with respiratory conditions such as asthma. Its glucuronide conjugate form enhances its solubility and excretion, reducing the risk of accumulation and potential side effects.
Activité Biologique
Atenolol beta-D-glucuronide is a metabolite of atenolol, a selective beta-1 adrenergic receptor antagonist commonly used to treat hypertension and other cardiovascular conditions. Understanding the biological activity of this glucuronide metabolite is crucial for evaluating its pharmacological effects and potential therapeutic applications.
Pharmacokinetics and Metabolism
Atenolol undergoes minimal hepatic metabolism, with about 5% converted into metabolites, including hydroxyatenolol and this compound . The glucuronidation process enhances the solubility and excretion of atenolol, primarily through renal pathways. The pharmacokinetic profile indicates that this compound may have different bioavailability and activity compared to its parent compound.
Table 1: Pharmacokinetic Properties of Atenolol and Its Metabolites
Property | Atenolol | This compound |
---|---|---|
Bioavailability | 50-60% | Unknown |
Protein Binding | 6-16% | Unknown |
Metabolism | Minimal (5%) | Glucuronidation |
Elimination Half-Life | 6-7 hours | Unknown |
Major Excretion Route | Renal (47%) | Renal (assumed) |
Biological Activity
The biological activity of this compound has not been extensively studied, but it is assumed to be less pharmacologically active than atenolol itself. The primary function of glucuronidation is to facilitate the elimination of drugs, which suggests that this metabolite may have limited therapeutic effects.
Case Studies
- Cardiovascular Effects : A study examining the pharmacodynamics of atenolol revealed that the parent compound effectively reduces heart rate and blood pressure by blocking beta-1 adrenergic receptors . However, the specific contribution of this compound to these effects remains unclear.
- Renal Excretion : Research on the renal clearance of beta-blockers indicates that metabolites like this compound are likely excreted in urine, which may influence the overall pharmacokinetics of atenolol in patients with varying renal function .
- Environmental Impact : A study on the fate of beta-blockers in wastewater treatment highlighted that glucuronides, including this compound, are more persistent in the environment than their parent compounds, raising concerns about their ecological impact .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFRIQODZMVHRP-RLYWBOKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112968 | |
Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889359-84-6 | |
Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889359-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.